N,3,4-trimethyl-N-(2-oxo-1-prop-2-enylpyrrolidin-3-yl)benzenesulfonamide
Description
N,3,4-trimethyl-N-(2-oxo-1-prop-2-enylpyrrolidin-3-yl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of biological activities and applications in medicinal chemistry
Properties
IUPAC Name |
N,3,4-trimethyl-N-(2-oxo-1-prop-2-enylpyrrolidin-3-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c1-5-9-18-10-8-15(16(18)19)17(4)22(20,21)14-7-6-12(2)13(3)11-14/h5-7,11,15H,1,8-10H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXMJRDKSJHDHLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N(C)C2CCN(C2=O)CC=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,3,4-trimethyl-N-(2-oxo-1-prop-2-enylpyrrolidin-3-yl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Sulfonamide Group: This step involves the reaction of the pyrrolidine derivative with a sulfonyl chloride in the presence of a base.
Alkylation and Methylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N,3,4-trimethyl-N-(2-oxo-1-prop-2-enylpyrrolidin-3-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N,3,4-trimethyl-N-(2-oxo-1-prop-2-enylpyrrolidin-3-yl)benzenesulfonamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.
Biological Research: The compound is used in studies related to enzyme inhibition and protein interactions.
Industrial Applications: It may be used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N,3,4-trimethyl-N-(2-oxo-1-prop-2-enylpyrrolidin-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for biological processes. The compound can inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N-(2-oxo-1-pyrrolidinyl)benzenesulfonamide
- 3,4-dimethyl-N-(2-oxo-1-pyrrolidinyl)benzenesulfonamide
Uniqueness
N,3,4-trimethyl-N-(2-oxo-1-prop-2-enylpyrrolidin-3-yl)benzenesulfonamide is unique due to its specific structural features, such as the presence of multiple methyl groups and the prop-2-enyl group. These features contribute to its distinct chemical and biological properties, setting it apart from similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
